molecular formula C10H8BrNO2 B11861708 8-Bromo-5-methoxyisoquinolin-1(2H)-one

8-Bromo-5-methoxyisoquinolin-1(2H)-one

Cat. No.: B11861708
M. Wt: 254.08 g/mol
InChI Key: QACBVCCUEHOCGF-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves the bromination of 5-methoxyisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of bromine and methoxy groups may influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.

    8-Chloro-5-methoxyisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

Uniqueness

8-Bromo-5-methoxyisoquinolin-1(2H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired properties.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-3-2-7(11)9-6(8)4-5-12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

QACBVCCUEHOCGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC(=O)C2=C(C=C1)Br

Origin of Product

United States

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